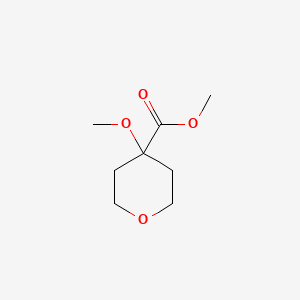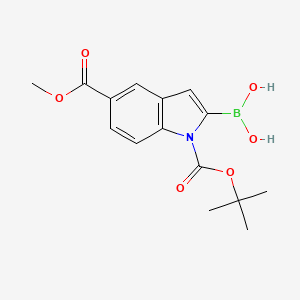![molecular formula C13H14N2O3 B596965 2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzoic Acid CAS No. 1272755-83-5](/img/structure/B596965.png)
2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzoic Acid is a research chemical with the CAS number 1272755-83-5 . It has a molecular weight of 246.26 and a molecular formula of C13H14N2O3 . The compound is also known by its IUPAC name, 2-(7-oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: C1CC2(C1)NC(C(=O)N2)C3=CC=CC=C3C(=O)O . This indicates that the compound contains a diazaspiro[3.4]octane ring attached to a benzoic acid group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.26 and a molecular formula of C13H14N2O3 . It has a complexity of 378, a topological polar surface area of 78.4, and a XLogP3 of -1.3 . It has 4 hydrogen bond acceptors and 3 hydrogen bond donors .Applications De Recherche Scientifique
Benzoic Acid as Food and Feed Additives
Benzoic acid is recognized for its antibacterial and antifungal properties, making it a common preservative in foods and feeds. Studies indicate that appropriate levels of benzoic acid can enhance gut functions, influencing enzyme activity, redox status, immunity, and microbiota in animal models. However, excessive administration may impair gut health, underscoring the importance of dosage control in applications (Mao et al., 2019).
Synthesis and Characterization of Benzoic Acid Derivatives
Research into salicylic acid derivatives, chemically related to benzoic acid, demonstrates their potential in developing new therapeutic agents. For example, a novel derivative showed promise as an alternative to acetylsalicylic acid due to its COX-2 specificity, lower toxicity, and beneficial effects in anti-inflammatory and analgesic activities. This underscores the versatility of benzoic acid derivatives in medicinal chemistry and drug development (Tjahjono et al., 2022).
Pharmacokinetic Analysis
A detailed pharmacokinetic analysis of benzoic acid across different species (rats, guinea pigs, and humans) elucidates the metabolic pathways and helps assess dietary exposures. Such studies are crucial for understanding the safety and efficacy of benzoic acid as a food preservative, providing a scientific basis for regulatory standards (Hoffman & Hanneman, 2017).
Antioxidant and Antimicrobial Properties
The antioxidant, antimicrobial, and cytotoxic activities of natural carboxylic acids, including benzoic acid, have been extensively reviewed. These compounds exhibit significant biological activities, influencing their potential use in pharmaceuticals, food preservation, and treatment of diseases. The review highlights the importance of structural differences among carboxylic acids in determining their bioactivity (Godlewska-Żyłkiewicz et al., 2020).
Practical Synthesis for Drug Development
In synthetic chemistry, research on the efficient synthesis of compounds structurally related to benzoic acid, like 2-Fluoro-4-bromobiphenyl, highlights the ongoing need for novel methodologies in drug development. These synthetic pathways can lead to the production of key intermediates for pharmaceuticals, demonstrating the relevance of benzoic acid derivatives in creating effective and affordable medications (Qiu et al., 2009).
Propriétés
IUPAC Name |
2-(7-oxo-5,8-diazaspiro[3.4]octan-6-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-11-10(14-13(15-11)6-3-7-13)8-4-1-2-5-9(8)12(17)18/h1-2,4-5,10,14H,3,6-7H2,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSMEPFANLLALV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC(C(=O)N2)C3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Oxo-5,8-diazaspiro[3.4]oct-6-yl)benzoic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B596882.png)
![6-broMo-2-(furan-2-yl)H-iMidazo[1,2-a]pyridine](/img/no-structure.png)

![2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B596891.png)




![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B596899.png)



